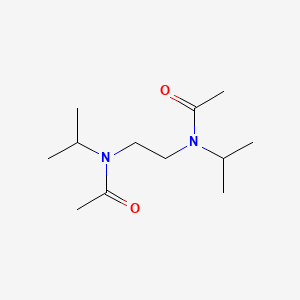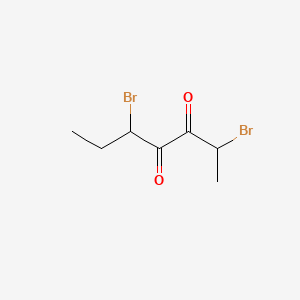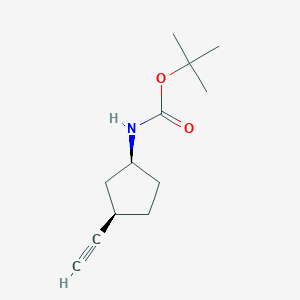
2-Benzamido-3-benzylsulfanyl-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzamido-3-benzylsulfanyl-3-methylbutanoic acid is an organic compound with the molecular formula C19H21NO3S It is characterized by the presence of a benzamido group, a benzylsulfanyl group, and a methylbutanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzamido-3-benzylsulfanyl-3-methylbutanoic acid typically involves the following steps:
Formation of the Benzamido Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a benzylthiol with a suitable leaving group on the methylbutanoic acid derivative.
Final Assembly: The intermediate compounds are then coupled under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzamido group can be reduced to form the corresponding amine.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Benzamido-3-benzylsulfanyl-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-benzamido-3-benzylsulfanyl-3-methylbutanoic acid involves its interaction with specific molecular targets. The benzamido group may interact with proteins or enzymes, while the benzylsulfanyl group can participate in redox reactions. These interactions can modulate biological pathways and lead to various effects depending on the context of its use.
Comparaison Avec Des Composés Similaires
- 2-Benzamido-3-(disulfanyl)-3-methylbutanoic acid
- 2-Amino-3-benzylsulfanyl-3-methylbutanoic acid
- Ethyl 2-benzamido-3-benzylsulfanyl-3-methylbutanoate
Comparison: 2-Benzamido-3-benzylsulfanyl-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
5398-45-8 |
|---|---|
Formule moléculaire |
C19H21NO3S |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
2-benzamido-3-benzylsulfanyl-3-methylbutanoic acid |
InChI |
InChI=1S/C19H21NO3S/c1-19(2,24-13-14-9-5-3-6-10-14)16(18(22)23)20-17(21)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3,(H,20,21)(H,22,23) |
Clé InChI |
DVYOSFLKELRDFM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C(=O)O)NC(=O)C1=CC=CC=C1)SCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R,7S,12R,17S,31R)-28-[(1R,4R,7S,12R,17S,20R,31R)-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-2,5,8,15,18,21-hexaoxo-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-trien-28-yl]-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-triene-2,5,8,15,18,21-hexone](/img/structure/B15175065.png)
![2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B15175069.png)










